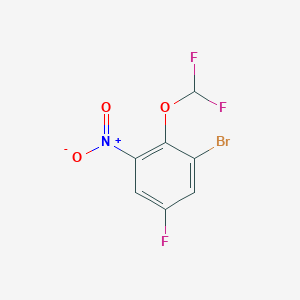
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene
Overview
Description
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with bromo, difluoromethoxy, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the substitution of hydrogen atoms on the benzene ring with bromo, difluoromethoxy, fluoro, and nitro groups. The reaction typically requires strong electrophiles and a catalyst.
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group on the benzene ring with nucleophiles. The reaction conditions include high temperatures and the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and safety. The use of automated systems and advanced reaction monitoring techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene undergoes various types of reactions, including:
Oxidation: The nitro group can be further oxidized to produce more complex nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of different derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso compounds, nitro derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's reactivity with various functional groups and its ability to undergo multiple reactions make it a versatile tool in research.
Comparison with Similar Compounds
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is unique due to its specific combination of substituents on the benzene ring. Similar compounds include:
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of difluoromethoxy.
1-Bromo-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene: Similar structure but with a different position of the substituents.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJRPYWTAUITEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





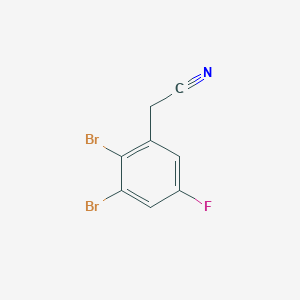
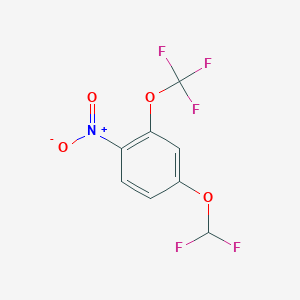
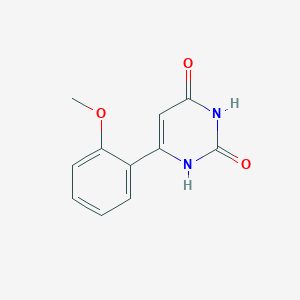


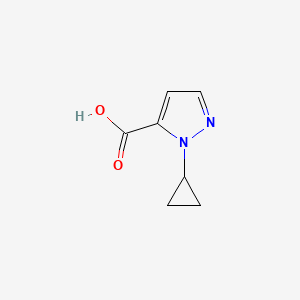
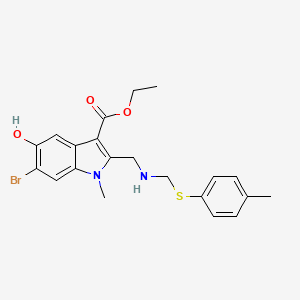
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)


